molecular formula C20H22N2O4 B2558933 N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(3-methoxyphenoxy)acetamide CAS No. 941915-38-4

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(3-methoxyphenoxy)acetamide

Cat. No. B2558933
CAS RN: 941915-38-4
M. Wt: 354.406
InChI Key: VYNZYFYGCHATFP-UHFFFAOYSA-N
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(3-methoxyphenoxy)acetamide, also known as AQ-RA 741, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields.

Scientific Research Applications

Structural Analysis and Coordination Behavior

The structural dynamics and coordination behavior of compounds similar to N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(3-methoxyphenoxy)acetamide have been the focus of several studies. For instance, research conducted by Kalita and Baruah (2010) explored the spatial orientations of amide derivatives in anion coordination, revealing the tweezer-like geometry and self-assembly of these molecules into channel-like structures through weak interactions. This study highlights the compound's potential in developing new materials with specific coordination properties (Kalita & Baruah, 2010).

Host-Guest Chemistry and Fluorescence Properties

The work by Karmakar, Sarma, and Baruah (2007) delved into the structural aspects and properties of salt and inclusion compounds of amide-containing isoquinoline derivatives. Their findings on the formation of gels and crystalline salts, as well as the enhanced fluorescence emission of host-guest complexes, suggest applications in sensing, molecular recognition, and the development of advanced fluorescent materials (Karmakar, Sarma, & Baruah, 2007).

Antitubercular Activity

A significant breakthrough in medicinal chemistry was achieved by Pissinate et al. (2016), who described 2-(quinolin-4-yloxy)acetamides as potent in vitro inhibitors of Mycobacterium tuberculosis growth. These compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.05 μM, with activity against drug-resistant strains and low toxicity, indicating their potential as candidates for tuberculosis treatment development (Pissinate et al., 2016).

Selective Sensing Applications

Research by Zhou et al. (2012) introduced a fluorescent sensor based on a quinoline platform, N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide (HL), which displayed high selectivity and sensitivity to Cd(2+) ions in ethanol. This sensor's ability to distinguish Cd(2+) from Zn(2+) through different sensing mechanisms underscores its potential in environmental monitoring and heavy metal detection (Zhou et al., 2012).

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(3-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-14(23)22-10-4-5-15-11-16(8-9-19(15)22)21-20(24)13-26-18-7-3-6-17(12-18)25-2/h3,6-9,11-12H,4-5,10,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNZYFYGCHATFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide

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